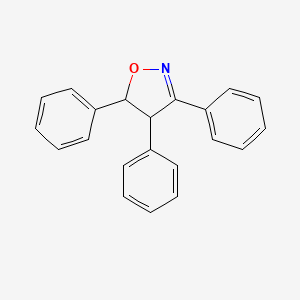

3,4,5-Triphenyl-4,5-dihydroisoxazole

Description

Significance of the Dihydroisoxazole (B8533529) Ring System in Heterocyclic Chemistry

The 4,5-dihydroisoxazole ring system is a privileged scaffold in heterocyclic chemistry due to its inherent reactivity and stereochemical configurability. The presence of the N-O bond provides a unique site for chemical transformations, often involving reductive cleavage to yield valuable acyclic synthons such as β-hydroxy ketones and γ-amino alcohols. This masked functionality makes dihydroisoxazoles powerful intermediates in the total synthesis of complex natural products.

Furthermore, the 1,3-dipolar cycloaddition reaction, the primary route to these heterocycles, allows for the controlled installation of up to three contiguous stereocenters, making it a valuable tool in asymmetric synthesis. The stability of the ring system, coupled with the diverse range of substituents that can be incorporated at the 3, 4, and 5-positions, has led to its widespread use in medicinal chemistry and materials science.

Historical Development of 4,5-Dihydroisoxazole Synthesis and Applications

The synthesis of isoxazolines has a rich history rooted in the development of 1,3-dipolar cycloaddition chemistry. The seminal work of Rolf Huisgen in the 1960s laid the foundation for understanding the reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkene) to form a five-membered heterocycle. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provided a general and efficient method for the construction of the 4,5-dihydroisoxazole ring.

Early methods for generating nitrile oxides, the key intermediates for dihydroisoxazole synthesis, involved the dehydrohalogenation of hydroxamoyl halides. Over the years, numerous advancements have been made, including the development of milder and more efficient methods for in situ nitrile oxide generation from aldoximes using various oxidizing agents. The first synthesis of the parent compound, isoxazole (B147169), was achieved by Claisen in 1903 through the oximation of propargylaldehyde acetal. nih.gov The applications of dihydroisoxazoles have expanded significantly from their initial role as synthetic intermediates to their use as pharmacophores in drug discovery, with derivatives exhibiting a wide range of biological activities.

Structural Archetypes and Nomenclature of 4,5-Dihydroisoxazole Derivatives

The nomenclature of 4,5-dihydroisoxazole derivatives follows the Hantzsch-Widman system for heterocyclic compounds. The parent unsaturated five-membered ring containing oxygen and nitrogen is named "isoxazole." The "4,5-dihydro" prefix indicates the saturation of the bond between the 4th and 5th positions of the ring. The numbering of the ring starts from the oxygen atom and proceeds towards the nitrogen atom.

Substituents are named and numbered according to standard IUPAC rules. For the compound of focus in this article, the systematic IUPAC name is 3,4,5-triphenyl-4,5-dihydro-1,2-oxazole . nih.gov The numbers 3, 4, and 5 indicate the positions of the three phenyl groups on the dihydroisoxazole ring. Another common name for this class of compounds is "isoxazoline," so the compound can also be referred to as 3,4,5-triphenylisoxazoline . nih.gov

Structural archetypes of 4,5-dihydroisoxazoles can be broadly categorized based on the substitution pattern at the 3, 4, and 5-positions. These substituents significantly influence the physical, chemical, and biological properties of the molecule. The stereochemistry at the C4 and C5 positions is also a critical structural feature, with cis and trans diastereomers often exhibiting different properties and reactivity.

| Position | Substituent Type | Influence on Properties |

| C3 | Aryl, Alkyl | Modulates electronic properties and steric hindrance. |

| C4 | Hydrogen, Alkyl, Aryl | Affects the stereochemical outcome of reactions and biological activity. |

| C5 | Hydrogen, Alkyl, Aryl | Influences the stability of the ring and its susceptibility to ring-opening reactions. |

The Chemistry of 3,4,5-Triphenyl-4,5-dihydroisoxazole

Synthesis of this compound

The primary and most convergent method for the synthesis of 3,4,5-trisubstituted-4,5-dihydroisoxazoles, including the title compound, is the 1,3-dipolar cycloaddition of a nitrile oxide with a disubstituted alkene.

1,3-Dipolar Cycloaddition Route

The synthesis of this compound is typically achieved through the [3+2] cycloaddition reaction between benzonitrile (B105546) oxide and stilbene (B7821643) (1,2-diphenylethylene). Benzonitrile oxide is a reactive 1,3-dipole that is usually generated in situ from benzaldoxime (B1666162) or benzohydroxamoyl chloride.

The reaction with stilbene can lead to both cis and trans diastereomers of the product, depending on the stereochemistry of the starting alkene. The use of (E)-stilbene generally leads to the formation of the trans-diastereomer, while (Z)-stilbene can produce the cis-diastereomer, although isomerization can sometimes occur under the reaction conditions. The diastereoselectivity of these reactions can be influenced by the specific reaction conditions and the presence of chiral auxiliaries. rsc.org

General Reaction Scheme:

| Precursors | Reagents for Nitrile Oxide Generation | Solvent | Temperature | Yield | Reference |

| Benzaldoxime, (E)-Stilbene | N-Chlorosuccinimide (NCS), Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature | Moderate to Good | General Method |

| Benzohydroxamoyl Chloride, (E)-Stilbene | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Room Temperature | Good | General Method |

Spectroscopic and Physicochemical Properties

The structural characterization of this compound relies on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the dihydroisoxazole ring and the aromatic protons of the three phenyl groups. The chemical shifts and coupling constants of the methine protons at the C4 and C5 positions are particularly diagnostic and can be used to determine the relative stereochemistry (cis or trans) of the diastereomers. For related 3,5-diphenyl-4,5-dihydroisoxazole, the methine proton at C5 appears as a doublet of doublets around 5.75 ppm. ijpcbs.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Distinct signals are expected for the sp³-hybridized carbons of the dihydroisoxazole ring at C4 and C5, and the sp²-hybridized carbon at C3, in addition to the signals for the aromatic carbons of the phenyl substituents. For a series of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives, the C3, C4, and C5 carbons of the dihydroisoxazole ring were observed in the ranges of 156.4-157.9 ppm, 49.3-50.0 ppm, and 80.8-81.5 ppm, respectively. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected absorptions include C=N stretching of the isoxazoline (B3343090) ring (typically around 1614-1625 cm⁻¹), C-N stretching (around 1210-1219 cm⁻¹), and aromatic C=C stretching (around 1590-1597 cm⁻¹). ijpcbs.com C-H stretching from the aromatic rings would be observed around 3020-3024 cm⁻¹, while aliphatic C-H stretching would appear around 2880-2885 cm⁻¹. ijpcbs.com

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (299.38 g/mol ). nih.gov The fragmentation pattern would likely involve cleavage of the dihydroisoxazole ring and loss of the phenyl substituents, providing further structural confirmation.

| Spectroscopic Data | Expected Values/Features |

| ¹H NMR | Signals for aromatic protons (multiplets, ~7.0-8.0 ppm), signals for C4-H and C5-H (doublets or doublet of doublets, chemical shifts and coupling constants dependent on stereochemistry). |

| ¹³C NMR | Signals for C3, C4, and C5 of the dihydroisoxazole ring, and multiple signals for the aromatic carbons. |

| IR (cm⁻¹) | ~1615 (C=N), ~1215 (C-N), ~1595 (aromatic C=C), ~3020 (aromatic C-H), ~2880 (aliphatic C-H). |

| Mass Spec (m/z) | Molecular ion peak at ~299. |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the three bulky phenyl groups.

| Property | Value |

| Molecular Formula | C₂₁H₁₇NO |

| Molecular Weight | 299.38 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not definitively reported for 3,4,5-triphenyl derivative. The related 3,5-diphenyl-4,5-dihydroisoxazole has a reported melting point of 75-76 °C. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and poorly soluble in water. |

| CAS Number | 14659-67-7 nih.gov |

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the dihydroisoxazole ring, particularly the labile N-O bond.

Ring Cleavage and Transformation Reactions

The N-O bond in the 4,5-dihydroisoxazole ring is susceptible to reductive cleavage. This reaction is a cornerstone of the synthetic utility of this heterocycle. Hydrogenolysis, typically using hydrogen gas with a palladium or platinum catalyst, or other reducing agents like Raney nickel, can cleave the N-O bond to afford a β-hydroxy ketone. This transformation effectively unmasks the aldol (B89426) functionality that was protected within the heterocyclic ring.

The resulting β-hydroxy ketone can then be used in a variety of subsequent synthetic transformations, making this compound a valuable synthetic intermediate.

Potential Applications in Organic Synthesis and Materials Science

As a synthetic intermediate, this compound provides access to stereochemically defined 1,2,3-triphenyl-3-hydroxy-1-propanone derivatives. These types of poly-aromatic, functionalized molecules can be of interest in the synthesis of more complex molecular architectures.

While the primary applications of the broader class of 4,5-dihydroisoxazoles are in medicinal chemistry and as synthetic intermediates, the presence of three phenyl groups in this compound suggests potential applications in materials science. The rigid, bulky nature of the molecule could impart interesting properties to polymers or organic materials, such as thermal stability or specific photophysical characteristics. However, specific research into these applications for this particular compound is not widely reported.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14659-67-7 |

|---|---|

Molecular Formula |

C21H17NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

3,4,5-triphenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C21H17NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15,19,21H |

InChI Key |

DBJTVZXFRHLTLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydroisoxazoles

Regioselective and Stereoselective Synthesis of 4,5-Dihydroisoxazoles

The primary challenge in the synthesis of polysubstituted 4,5-dihydroisoxazoles, such as the 3,4,5-triphenyl derivative, lies in controlling the regioselectivity and stereoselectivity of the ring-forming reaction. Regioselectivity determines the relative positions of the substituents on the heterocyclic ring, while stereoselectivity governs their three-dimensional orientation. Achieving high levels of control is crucial for accessing specific isomers. Methodologies have been developed that manipulate reaction conditions and substrate structures to achieve the desired regiochemical outcomes, allowing for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.orgnih.gov

The most prominent and versatile method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, which is usually an alkene or an alkyne. wikipedia.orgyoutube.com The reaction proceeds through a concerted mechanism, leading to a five-membered heterocyclic ring in a single step. wikipedia.org For the synthesis of 3,4,5-triphenyl-4,5-dihydroisoxazole, the key reactants are benzonitrile (B105546) oxide (the 1,3-dipole) and a stilbene (B7821643) isomer (1,2-diphenylethene, the dipolarophile).

The cycloaddition of nitrile oxides to carbon-carbon double bonds (alkenes) is a fundamental route to 4,5-dihydroisoxazoles. mdpi.comchem-station.com The reaction's regioselectivity is primarily governed by frontier molecular orbital (FMO) interactions, although steric factors can also play a significant role. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is typically dominant for alkenes. mdpi.com

When unsymmetrical alkenes are used, two regioisomers can potentially form. For instance, the cycloaddition of nitrile oxides to α,β-unsaturated ketones often yields a mixture of 4-acyl and 5-acyl-Δ2-isoxazolines. researchgate.net However, the reaction of a symmetrically substituted alkene like stilbene with benzonitrile oxide is regiochemically well-defined, leading directly to the 3,4,5-triphenyl-substituted scaffold. The use of alkynes as dipolarophiles leads to the formation of fully aromatic isoxazoles rather than dihydroisoxazoles. youtube.com

| Nitrile Oxide Precursor | Dipolarophile | Key Product Feature | Reference |

|---|---|---|---|

| Benzhydroximoyl Chloride | (E)-Stilbene | This compound | rsc.org |

| Dibromoformaldoxime | Olefin | Bromoisoxazoline | chem-station.com |

| Aromatic Aldoximes | 4-Methoxycinnamonitrile | 3,5-Diaryl-4,5-dihydroisoxazole-4-carbonitriles | researchgate.net |

| α-Nitroketones | Alkenes | 3-Benzoylisoxazolines | nih.gov |

Nitrile oxides are often highly reactive and prone to dimerization into furoxans, necessitating their generation in situ for cycloaddition reactions. chem-station.com A classic and widely used method for this is the base-induced dehydrohalogenation of hydroximoyl halides (or oxime halides). beilstein-journals.org For the synthesis of this compound, benzonitrile oxide is generated from a precursor like benzhydroximoyl chloride through the action of a non-nucleophilic base, such as triethylamine. organic-chemistry.org The nitrile oxide is then immediately trapped by the stilbene present in the reaction mixture. This method is a standard two-step, one-pot procedure for accessing 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgolemiss.edu

An alternative route for the in situ generation of nitrile oxides involves the dehydration of primary nitro compounds, such as α-nitroketones. nih.gov This transformation can be catalyzed by either acids (like p-toluenesulfonic acid) or bases (like chloramine-T). nih.gov The use of chloramine-T, a mild and inexpensive base, has proven effective for the 1,3-dipolar cycloaddition of nitrile oxides generated from α-nitroketones with various alkenes to produce 3-benzoylisoxazolines. nih.gov More recently, tert-butyl nitrite (B80452) has been employed as a radical initiator and N-O fragment donor to achieve Csp³–H bond radical nitrile oxidation, generating a nitrile oxide intermediate that undergoes intramolecular cycloaddition. nih.gov

When the cycloaddition reaction has the potential to create new stereocenters, controlling the stereochemical outcome is paramount. In the synthesis of this compound from (E)- or (Z)-stilbene, two new adjacent stereocenters are formed at the C4 and C5 positions. The stereochemistry of the starting alkene is generally transferred to the product in a stereospecific manner.

Significant research has focused on diastereoselective cycloadditions where a chiral element in either the dipolarophile or the nitrile oxide directs the approach of the reaction partners. rsc.orgnih.gov For example, the presence of an allylic oxygen substituent on the alkene can serve as a powerful control element, often leading to high diastereofacial selectivity. nih.govnih.gov This "anti-directing effect" is attributed to the minimization of antibonding orbital interactions in the transition state. nih.gov In the reaction between phenyl nitrile oxide and stilbene derivatives bearing a chiral auxiliary, diastereoselectivities can be influenced by the nature of the auxiliary, the solvent, and electronic properties of the substituents. rsc.org For example, cycloadditions involving an N-acryloyl bornane rsc.orgnih.govsultam dipolarophile showed a predictable decrease in diastereoselectivity with increasingly electron-deficient phenyl nitrile oxides. rsc.org

| Influencing Factor | Observation | Proposed Rationale | Reference |

|---|---|---|---|

| Allylic Oxygen Substituent | High diastereoselectivity, often favoring the 'anti' adduct. | Minimization of secondary antibonding orbital interactions (anti-periplanar effect). | nih.govnih.gov |

| Chiral Auxiliary | Diastereomeric excess (d.e.) varies with the auxiliary (e.g., menthol (B31143) vs. bornanesultam). | Steric and electronic properties of the auxiliary control the facial approach. | rsc.org |

| Solvent Polarity | Increasing solvent polarity can decrease diastereoselectivity. | Stabilization of more polar transition states that are less selective. | rsc.org |

| Lewis Acid Chelation | Chelating Lewis acids (e.g., MgCl₂) can decrease diastereoselectivity. | Alteration of the transition state geometry. | rsc.org |

To enhance reaction rates, yields, and selectivity, various catalytic systems have been developed for 1,3-dipolar cycloadditions. While traditional methods often require stoichiometric bases or high temperatures, catalytic approaches offer milder and more efficient alternatives. beilstein-journals.org Copper catalysts, for example, can promote the reaction between nitrile oxides and terminal alkynes at room temperature, improving both regioselectivity and yield, though this is primarily for the synthesis of 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.gov

For the synthesis of trisubstituted systems, organocatalysts have been employed in enolate-mediated cycloadditions of β-functionalized ketones with nitrile oxides. beilstein-journals.org Lewis acid catalysis has also been explored; metal coordination to allylic and homoallylic alcohols can lead to significant rate acceleration and high levels of regio- and stereocontrol. acs.org Furthermore, N-heterocyclic carbenes (NHCs) have been developed as organocatalysts for the cycloaddition of nitrile oxides with alkynes, where the base used to generate the nitrile oxide also generates the NHC catalyst in situ. researchgate.net The development of catalytic enantioselective versions, often using chiral metal complexes, is a major area of research, allowing for the synthesis of specific enantiomers of complex pyrrolidines and other heterocycles. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including 4,5-dihydroisoxazoles. These reactions typically involve the formation of a linear precursor that subsequently undergoes ring closure.

One notable intramolecular approach involves the base-mediated cyclization of α,β-unsaturated ketoximes. This method proceeds via an intramolecular oxa-Michael addition, where the oxygen atom of the oxime functionality acts as a nucleophile, attacking the β-carbon of the unsaturated system. This pathway is particularly relevant for the synthesis of densely substituted 4,5-dihydroisoxazoles. The reaction of an α,β-unsaturated ketone with hydroxylamine (B1172632) can lead to the in-situ formation of the corresponding ketoxime, which then undergoes cyclization.

A widely employed and direct method for the synthesis of 4,5-dihydroisoxazoles is the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). nih.gov This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol (B145695). nih.gov The reaction proceeds through an initial nucleophilic attack of the hydroxylamine at the β-carbon of the unsaturated ketone (a Michael addition), followed by intramolecular condensation between the newly introduced amino group and the carbonyl group to form the dihydroisoxazole ring. This method is versatile and allows for the synthesis of a wide array of substituted 4,5-dihydroisoxazoles by varying the substituents on the starting α,β-unsaturated ketone. nih.gov

Halogenation and Cyclization of Aldoximes

Another synthetic route involves the halogenation of aldoximes, followed by cyclization with an alkene. A typical procedure involves the chlorination of an aldoxime to generate a hydroximoyl chloride intermediate. This intermediate, which is a precursor to a nitrile oxide, can then react with an alkene in a [3+2] cycloaddition manner to yield the 4,5-dihydroisoxazole ring. This process can be performed as a one-pot reaction, avoiding the isolation of the potentially unstable hydroximoyl chloride. For instance, a patented method describes the chlorination of an aldoxime followed by reaction with ethene in the presence of an acid-binding agent to produce the corresponding 3-substituted 4,5-dihydroisoxazole.

One-Pot Synthetic Procedures for 4,5-Dihydroisoxazoles

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources. The synthesis of 4,5-dihydroisoxazoles is amenable to several one-pot strategies.

A prominent one-pot method is the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkenes. wikipedia.org Nitrile oxides can be generated from various precursors, including hydroximoyl chlorides (obtained from the halogenation of aldoximes) or by the dehydration of nitroalkanes. wikipedia.org For example, benzohydroximoyl chloride, which can be prepared from benzaldehyde (B42025) oxime, will react with an alkene in the presence of a base to form a 3-phenyl-substituted 4,5-dihydroisoxazole. wikipedia.org This reaction is a powerful tool for constructing the isoxazoline (B3343090) ring with high regioselectivity. wikipedia.org The reaction of chalcones with hydroxylamine hydrochloride can also be considered a one-pot procedure, as the initial Michael addition and subsequent cyclization occur in the same reaction vessel. nih.gov

Synthesis of Specific 4,5-Dihydroisoxazole Derivatives

The general methods described above can be applied to the synthesis of specifically substituted 4,5-dihydroisoxazoles.

Synthesis of this compound and its Analogues

The synthesis of this compound can be effectively achieved through the reaction of the corresponding α,β-unsaturated ketone, 1,2,3-triphenylprop-2-en-1-one (also known as triphenyl chalcone), with hydroxylamine hydrochloride. This reaction would proceed in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The likely mechanism involves the initial formation of the oxime of the chalcone (B49325), which then undergoes an intramolecular Michael addition to yield the final product.

Alternatively, a 1,3-dipolar cycloaddition approach could be employed. This would involve the reaction of benzonitrile oxide (generated in-situ from benzohydroximoyl chloride) with 1,2-diphenylethene (stilbene). The cycloaddition of these two components would lead to the formation of the this compound ring.

A general procedure for the synthesis of isoxazole (B147169) compounds from chalcones involves refluxing a mixture of the chalcone and hydroxylamine hydrochloride in ethanol with an aqueous solution of potassium hydroxide for several hours. nih.gov The product can then be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent. nih.gov

Synthesis of Densely Arene-Substituted Dihydroisoxazoles

The construction of 4,5-dihydroisoxazoles bearing multiple aryl substituents, such as the titular this compound, is a subject of considerable interest. While a specific, optimized synthesis for this compound is not extensively detailed in the literature, general and robust methods for creating such densely substituted systems are well-established. The primary route for synthesizing these compounds is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene. wikipedia.org

In the context of synthesizing a compound like this compound, the reaction would involve the 1,3-dipolar cycloaddition of benzonitrile oxide (the 1,3-dipole) with 1,2-diphenylethene (stilbene) as the dipolarophile. Benzonitrile oxide can be generated in situ from various precursors, such as benzaldoxime (B1666162), through oxidation, or from benzohydroximoyl halides via dehydrohalogenation. researchgate.net

One common method for generating nitrile oxides involves the use of inexpensive and mild acids. For instance, p-toluenesulfonic acid (p-TsOH) can be employed to facilitate the 1,3-dipolar cycloaddition of α-nitroketones with alkenes. mdpi.com This method is attractive due to its low cost and simple procedure. mdpi.com In a potential synthesis of this compound, this could involve the reaction of an appropriate α-nitro precursor with stilbene in the presence of p-TsOH. mdpi.com The reaction mechanism is proposed to proceed through the formation of a nitroso cation from the α-nitroketone in the presence of protons, which then forms the nitrile oxide for the cycloaddition. mdpi.com

A study by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) promoted a regioselective synthesis of various substituted 4,5-dihydroisoxazoles. For example, the reaction of benzaldehyde oxime with styrene (B11656) derivatives in the presence of DBU yielded 3,5-diphenyl-4,5-dihydroisoxazole and other analogues in good yields. rsc.org This metal-free approach provides a valuable alternative for synthesizing arene-substituted dihydroisoxazoles.

The following table summarizes representative examples of synthesized arene-substituted 4,5-dihydroisoxazoles using a DBU-promoted method.

| Entry | Aldoxime | Alkene | Product | Yield (%) |

| 1 | Benzaldehyde oxime | Styrene | 3,5-Diphenyl-4,5-dihydroisoxazole | 80 |

| 2 | 4-Fluorobenzaldehyde oxime | 4-Methoxystyrene | 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydroisoxazole | 70 |

| 3 | Benzaldehyde oxime | α-Methylstyrene | 3-Phenyl-5-methyl-5-phenyl-4,5-dihydroisoxazole | 80 |

Data sourced from a study on DBU promoted regioselective synthesis. rsc.org

Synthesis of Spiro-Fused Dihydroisoxazoles

Spiro-fused dihydroisoxazoles are a unique class of compounds where the dihydroisoxazole ring is connected to another ring system through a single common atom. nih.gov These structures present a distinct three-dimensional architecture. nih.gov The synthesis of these complex molecules also heavily relies on the 1,3-dipolar cycloaddition reaction. nih.govnih.gov

One established method involves the reaction of nitrile oxides with exocyclic methylene (B1212753) compounds. For example, the synthesis of 4,5-dihydroisoxazole-5-spirocyclopropanes has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides to methylenecyclopropanes. acs.org These spirocyclopropanes can then undergo further rearrangements to form other heterocyclic systems like 5,6-dihydro-4-pyridones. acs.org

A more general approach to spiro-fused pyrazolidoylisoxazolines begins with mono-substituted hydrazines or hydrazides. nih.govnih.gov These starting materials are elaborated through a series of steps, including alkylation and cyclization, to form a pyrazolidine (B1218672) intermediate bearing an exocyclic double bond. The crucial step is the subsequent 1,3-dipolar cycloaddition of a nitrile oxide to this double bond, which constructs the spiro-fused dihydroisoxazole ring. nih.gov Different synthetic routes, labeled as Method A, B, and C, have been developed to accommodate various substituents on the pyrazolidine and nitrile oxide components. nih.gov For instance, Method B involves the treatment of an appropriate precursor with sodium hydride in THF to form the pyrazolidine ring, followed by the cycloaddition. nih.gov

Another example is the synthesis of spiro[3,4-diaryl-4,5-dihydroisoxazole-5,2′-1′,2′,3′,4′-tetrahydro-1′-naphthalenone] derivatives. researchgate.net These compounds are prepared through the reaction of aurone (B1235358) epoxides with hydroxylamine hydrochloride in the presence of pyridine. This reaction proceeds via the in situ formation of an oxime, which then undergoes an intramolecular cyclization to yield the spiro-fused dihydroisoxazole system.

Green Chemistry Approaches in Dihydroisoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 4,5-dihydroisoxazoles. frontiersin.orgmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

A key focus has been the replacement of traditional organic solvents with more environmentally benign alternatives. Water has emerged as a particularly attractive solvent for 1,3-dipolar cycloaddition reactions. rsc.org For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been successfully carried out in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.org This method provides a fast and eco-friendly route to these heterocycles. beilstein-journals.org

Non-conventional energy sources are also being employed to promote greener synthetic transformations. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of dihydroisoxazoles. nih.govmdpi.comyoutube.com One-pot, uncatalyzed, microwave-assisted 1,3-dipolar cycloadditions of in situ generated nitrile oxides with alkynes have been used to produce 3,5-disubstituted isoxazoles with shorter reaction times compared to conventional heating methods. nih.gov Microwave irradiation has also been used to synthesize spiroindolinopyranopyrazoles in water, demonstrating a sustainable approach. utrgv.edu

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the formation of dihydroisoxazoles. nih.govtandfonline.com Sonication can promote clean transformations, lead to high yields, and shorten reaction times. researchgate.net A one-pot, two-step protocol for synthesizing novel sulfonamide-isoxazoline hybrids utilized ultrasound activation for the in situ conversion of aldehydes to nitrile oxides, followed by cycloaddition. nih.gov This method employs trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant in an ethanol-water solvent system. nih.gov

The following table compares the outcomes of a reaction under conventional stirring versus ultrasound irradiation.

| Method | Reaction Time (min) | Yield (%) |

| Magnetic Stirring | 120-180 | 65-78 |

| Ultrasound Irradiation | 20-28 | 72-89 |

Data sourced from a study on ultrasound-assisted synthesis of isoxazole secondary sulfonamides. researchgate.net

These green chemistry approaches not only offer environmental benefits but can also enhance the efficiency and practicality of synthesizing 4,5-dihydroisoxazoles. frontiersin.org

Spectroscopic and Structural Elucidation of 4,5 Dihydroisoxazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 4,5-dihydroisoxazole derivatives in solution. Analysis of ¹H, ¹³C, and various heteronuclear spectra provides unambiguous information about the atomic arrangement and electronic environment within the molecule.

The ¹H NMR spectrum of a 4,5-dihydroisoxazole provides key information about the protons on the heterocyclic ring. In the case of 3,4,5-Triphenyl-4,5-dihydroisoxazole, the key signals are from the two methine protons at the C4 and C5 positions.

The protons on the C4 and C5 carbons of the 4,5-dihydroisoxazole ring typically appear as a coupled system in the ¹H NMR spectrum. For instance, in the closely related compound 3,5-diphenyl-4,5-dihydroisoxazole , the C5 proton appears as a doublet of doublets (dd) at approximately 5.75 ppm. rsc.org This proton is coupled to the two diastereotopic protons on C4. These C4 protons themselves appear as distinct signals, often as doublets of doublets, at around 3.35 ppm and 3.79 ppm, exhibiting both geminal and vicinal coupling. rsc.org The coupling constants (J values) between the C5 proton and the two C4 protons are typically different, for example, 8.4 Hz and 10.8 Hz, confirming their diastereotopic nature and providing insight into the ring's conformation. rsc.org

In this compound, the C4 position is substituted with a phenyl group, leaving only one proton at C4 and one at C5. These would appear as doublets, with a vicinal coupling constant reflecting the dihedral angle between them. The aromatic protons of the three phenyl groups would generate a complex multiplet signal in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. rsc.org

Table 1: Representative ¹H NMR Data for the 4,5-Dihydroisoxazole Ring

| Compound | Ring Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|---|

| 3,5-Diphenyl-4,5-dihydroisoxazole | H-5 | 5.75 | dd | 10.8, 8.4 | rsc.org |

| H-4a | 3.79 | dd | 17.3, 10.8 | rsc.org | |

| H-4b | 3.35 | dd | 17.3, 8.4 | rsc.org | |

| 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives | H-4 | 4.625-4.725 | t | - | ijpcbs.com |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the 4,5-dihydroisoxazole ring are highly characteristic.

The C3 carbon, part of the C=N double bond, is significantly deshielded and resonates far downfield. For example, in 3,5-diphenyl-4,5-dihydroisoxazole, the C3 signal appears at δ 155.9 ppm. rsc.org The C5 carbon, being attached to the electronegative oxygen atom, also appears at a downfield chemical shift, typically around δ 82.5 ppm. rsc.org In contrast, the C4 carbon, a standard sp³-hybridized carbon, resonates in the aliphatic region, around δ 43.2 ppm. rsc.org The carbons of the phenyl substituents appear in their characteristic region of δ 125-141 ppm. rsc.org For this compound, similar shifts for C3, C4, and C5 are expected, along with the signals for the three phenyl rings.

Table 2: Representative ¹³C NMR Data for the 4,5-Dihydroisoxazole Ring

| Compound | Ring Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-Diphenyl-4,5-dihydroisoxazole | C3 | 155.9 | rsc.org |

| C4 | 43.2 | rsc.org |

This table is interactive. Click on the headers to sort.

While ¹H and ¹³C NMR are standard, the analysis of heteronuclei such as ¹⁵N, ¹⁷O, and ¹⁹F (if fluorine substituents are present) can offer deeper insights into the electronic structure of the 4,5-dihydroisoxazole ring. researchgate.net

¹⁵N NMR: The nitrogen atom is a core component of the heterocyclic ring. ¹⁵N NMR chemical shifts are sensitive to the hybridization and electronic environment. For 4,5-dihydroisoxazoles, the ¹⁵N signal can confirm the N-O linkage and provide data that can be correlated with theoretical calculations to understand the electronic distribution in the ring. researchgate.net

¹⁷O NMR: Although often challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, ¹⁷O NMR can directly probe the oxygen atom in the ring. researchgate.net The chemical shift provides information about the C-O-N environment. researchgate.net

¹⁹F NMR: In cases where fluorinated substituents are introduced to the this compound scaffold, ¹⁹F NMR becomes a highly sensitive and valuable tool for confirming their incorporation and position. researchgate.net

A review on 5-halomethyl-5-hydroxy-4,5-dihydroisoxazoles highlights the utility of these heteronuclear NMR techniques in providing detailed structural information that is not accessible from proton and carbon NMR alone. researchgate.net

NMR spectroscopy is a primary method for studying dynamic processes like tautomeric equilibria and conformational changes. nih.gov While this compound is not expected to exhibit significant tautomerism, related heterocyclic systems can exist as a mixture of tautomers in solution, which can be identified and quantified by NMR. nih.gov

More relevant to the rigid structure of this compound is conformational analysis. The five-membered dihydroisoxazole (B8533529) ring is not planar and can adopt various puckered conformations, often described as an "envelope" or "twist" form. The exact conformation can be determined by a detailed analysis of vicinal ¹H-¹H coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. nih.gov These experimental data, often supported by DFT-based theoretical calculations, allow for the determination of the preferred three-dimensional structure of the molecule in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions from the C=N bond of the dihydroisoxazole ring and the vibrations of the phenyl groups.

The characteristic IR absorption bands for the 4,5-dihydroisoxazole ring system include:

C=N Stretch: A moderately strong band typically appearing in the range of 1614-1625 cm⁻¹. ijpcbs.com

N-O Stretch: This vibration is often observed around 1153 cm⁻¹. rjpbcs.com

C-N Stretch: A band for the C-N single bond can be found near 1210-1276 cm⁻¹. ijpcbs.comrjpbcs.com

C-O Stretch: The C-O single bond stretch of the ring appears in the fingerprint region, around 1068 cm⁻¹. rjpbcs.com

In addition to the heterocycle signals, the spectrum of this compound would show strong absorptions corresponding to the phenyl groups:

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹. ijpcbs.com

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region. ijpcbs.com

C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for 4,5-Dihydroisoxazoles

| Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1614 - 1625 | ijpcbs.com |

| C=C Aromatic Stretch | 1590 - 1597 | ijpcbs.com |

| C-N Stretch | 1210 - 1276 | ijpcbs.comrjpbcs.com |

| N-O Stretch | ~1153 | rjpbcs.com |

| C-O Stretch | ~1068 | rjpbcs.com |

| Aromatic C-H Stretch | 3020 - 3024 | ijpcbs.com |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.

For this compound (C₂₁H₁₇NO), the molecular weight is 299.4 g/mol . nih.gov In an MS experiment, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 299. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass (299.1310) and confirmation of the molecular formula. nih.gov

The fragmentation of 4,5-dihydroisoxazoles in the mass spectrometer often begins with the cleavage of the weakest bond, the N-O bond. Subsequent fragmentation pathways can involve the loss of the substituents and cleavage of the ring, leading to a series of daughter ions. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the this compound molecule. A GC-MS spectrum for this specific compound is noted as being available in the PubChem database. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, specific experimental X-ray diffraction data for the solid-state structure of this compound, including precise bond lengths, bond angles, and detailed crystal packing information, could not be located. While the synthesis and general properties of this compound are noted in chemical databases, a definitive single-crystal X-ray structure determination does not appear to be publicly available at this time.

In the absence of specific experimental data for this compound, this section will discuss the general principles and expected findings from such an analysis, drawing parallels from published studies on closely related 4,5-dihydroisoxazole derivatives. These studies demonstrate the power of X-ray crystallography in providing unequivocal structural proof and detailed insights into molecular geometry and intermolecular interactions.

Bond Lengths and Angles

X-ray crystallography provides the most accurate data for determining the bond lengths and angles of a molecule in its solid state. For a hypothetical crystal structure of this compound, one would expect to determine the precise lengths of all covalent bonds within the molecule.

Key structural features to be determined would include the geometry of the central 4,5-dihydroisoxazole ring. The bond lengths within this heterocyclic core, such as the C=N, N-O, O-C, and C-C bonds, would confirm the isoxazoline (B3343090) nature of the ring. The degree of planarity or, more likely, the specific envelope or twisted conformation of this five-membered ring would be defined by its torsion angles.

Furthermore, the analysis would provide detailed information on the geometry of the three phenyl substituents. This includes the C-C bond lengths within the aromatic rings and the C-H bond lengths. The orientation of these phenyl rings relative to the dihydroisoxazole core would also be precisely defined by the relevant torsion angles.

Interactive Data Table: Expected Bond Lengths and Angles for a 4,5-Dihydroisoxazole Ring

The following table is illustrative and based on typical values found in related structures, as specific data for this compound is not available.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Lengths | ||||

| C=N | C3 | N2 | ~1.28 - 1.30 | |

| N-O | N2 | O1 | ~1.40 - 1.45 | |

| O-C | O1 | C5 | ~1.45 - 1.48 | |

| C-C | C4 | C5 | ~1.52 - 1.56 | |

| C-C | C3 | C4 | ~1.48 - 1.52 | |

| Bond Angles | ||||

| C3-N2-O1 | C3 | N2 | O1 | ~108 - 112 |

| N2-O1-C5 | N2 | O1 | C5 | ~106 - 110 |

| O1-C5-C4 | O1 | C5 | C4 | ~102 - 106 |

| C5-C4-C3 | C5 | C4 | C3 | ~101 - 105 |

| N2-C3-C4 | N2 | C3 | C4 | ~110 - 114 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. While this compound lacks strong hydrogen bond donors (like O-H or N-H), its crystal structure would be stabilized by a network of weaker interactions. These can be visualized and quantified using techniques like Hirshfeld surface analysis.

H···H Contacts: Due to the abundance of hydrogen atoms on the periphery of the molecule (on the phenyl rings), these interactions typically account for a significant portion of the Hirshfeld surface.

C-H···π Interactions: The electron-rich π-systems of the phenyl rings can act as acceptors for hydrogen atoms from neighboring molecules, leading to the formation of C-H···π interactions which play a crucial role in stabilizing the three-dimensional architecture.

π···π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules could also be a significant feature, where the rings stack in either a parallel or offset fashion.

C-H···O and C-H···N Contacts: The oxygen and nitrogen atoms of the dihydroisoxazole ring are potential hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds with hydrogen atoms from the phenyl rings of neighboring molecules would be expected to contribute to the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of these interactions, with distinct patterns corresponding to different types of contacts. For instance, the presence of sharp "spikes" in the fingerprint plot would indicate the presence of directional interactions like weak hydrogen bonds.

Computational and Theoretical Studies of 4,5 Dihydroisoxazoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common tool for predicting molecular properties and reaction pathways.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 3,4,5-Triphenyl-4,5-dihydroisoxazole, this process would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on related dihydroisoxazole (B8533529) rings, for example, 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, show that the five-membered isoxazoline (B3343090) ring typically adopts a non-planar, envelope conformation. In this conformation, one of the atoms (often C4 or C5) is out of the plane formed by the other four atoms. The orientation of the three bulky phenyl groups on the this compound ring would be a critical outcome of such a study, influencing its steric and electronic properties. However, specific optimized coordinates or a data table for this compound are not available in the reviewed literature.

Electronic Structure Analysis (HOMO/LUMO Energy Gaps, Molecular Orbitals, Dipole Moments)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine these properties.

HOMO/LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests a molecule is more reactive.

Molecular Orbitals: Analysis of the spatial distribution of the HOMO and LUMO can predict how a molecule will interact with other species. For instance, the locations of these orbitals indicate the likely sites for nucleophilic or electrophilic attack.

Computational studies on other substituted 4,5-dihydroisoxazoles have been performed, but a specific data table detailing the HOMO-LUMO gap and dipole moment for this compound could not be generated from the available literature. For related compounds, such as 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives, these values have been calculated to understand their electronic behavior.

Computational Mechanistic Studies (Transition States, Reaction Pathways, Activation Barriers)

DFT is widely used to map out the energetic landscape of chemical reactions. This involves:

Transition States: Locating the structure of the transition state (the highest energy point along the reaction coordinate).

Reaction Pathways: Tracing the minimum energy path that connects reactants to products via the transition state.

Activation Barriers: Calculating the energy difference between the reactants and the transition state, which is the activation energy. This value is critical for predicting reaction rates.

The formation of the 4,5-dihydroisoxazole ring often occurs through a 1,3-dipolar cycloaddition reaction. DFT studies on these reactions for various nitrile oxides and alkenes have shown that they typically proceed through a concerted but asynchronous mechanism. nih.gov This means the two new single bonds are formed in a single step, but not to the same extent at the transition state. A computational study of the reaction between benzonitrile (B105546) oxide and stilbene (B7821643) to form this compound would elucidate the precise mechanism, stereoselectivity, and the energy barrier for this specific transformation. However, a detailed mechanistic study with calculated activation barriers for this particular reaction is not present in the surveyed literature.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It proposes that the capacity of the electron density to change, rather than molecular orbital interactions, governs chemical reactions. MEDT analyses the changes in electron density along a reaction pathway to understand the flow of electrons and the formation/breaking of bonds. This theory has been applied to 1,3-dipolar cycloaddition reactions that form isoxazolines, providing insights into their polar nature and regioselectivity. A specific MEDT analysis for the formation or reactivity of this compound has not been reported.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity. These models use calculated molecular descriptors (such as steric, electronic, or topological parameters) to predict the reactivity of new compounds. While QSRR studies have been conducted on some classes of isoxazole (B147169) derivatives to predict biological activity, no specific QSRR models concerning the chemical reactivity of this compound or its close analogues were identified in the literature search.

Synthetic Utility and Transformations of 4,5 Dihydroisoxazoles

4,5-Dihydroisoxazoles as Versatile Building Blocks in Organic Synthesis

The 4,5-dihydroisoxazole ring is a stable yet reactive moiety that can be chemically manipulated to reveal other functional groups. It is considered a masked form of several important structural motifs, making it a valuable building block for synthetic chemists. nuph.edu.ua The strategic cleavage of the nitrogen-oxygen (N-O) bond within the ring unlocks pathways to various acyclic structures, providing a reliable method for introducing specific functionalities in a controlled manner.

One of the most powerful applications of the 4,5-dihydroisoxazole ring is its role as a precursor to γ-amino alcohols. nih.gov The γ-amino alcohol structural motif is a common feature in numerous natural products and pharmaceutical drugs. rsc.org The transformation is typically achieved through the reductive cleavage of the N-O bond of the dihydroisoxazole (B8533529) ring. This process simultaneously reduces the nitrogen and opens the ring to yield the 1,3-amino alcohol functionality. While various reagents can effect this transformation, the specific conditions depend on the substitution pattern of the starting isoxazole (B147169).

This synthetic relationship is outlined in the following general transformation:

| Starting Material | Product | Key Transformation |

| Substituted 4,5-Dihydroisoxazole | γ-Amino Alcohol | Reductive N-O bond cleavage |

Similarly, the dihydroisoxazole ring can be viewed as a synthon for β-hydroxy ketones. This conversion involves the cleavage of the N-O bond under different conditions, often followed by hydrolysis of the resulting imine intermediate. This transformation provides a strategic two-step method for accessing the aldol (B89426) functional array.

The 4,5-dihydroisoxazole ring system can also be converted into other valuable synthetic intermediates. Base-mediated ring-opening can lead to the formation of α,β-unsaturated oximes. This transformation relies on the presence of a suitable leaving group or an abstractable proton at the C4 position of the ring.

Furthermore, under specific reductive conditions that cleave the N-O bond without affecting the latent nitrile functionality, 4,5-dihydroisoxazoles can be precursors to β-hydroxy nitriles. This transformation capitalizes on the masked nitrile group inherent in the isoxazole structure, providing a pathway to bifunctional compounds that are themselves versatile building blocks.

The structure of 3,4,5-Triphenyl-4,5-dihydroisoxazole offers multiple sites for further chemical modification. The three phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., nitro, halogen, alkyl groups). The specific substitution pattern would be directed by the existing phenyl groups and the reaction conditions.

Additionally, the dihydroisoxazole ring itself can be derivatized. For instance, transformations involving the N-O bond can lead to the introduction of new functional groups into the heterocyclic system. researchgate.net Such modifications can alter the compound's chemical and physical properties, opening avenues for creating libraries of related molecules for various applications.

Enantiomerically Pure 4,5-Dihydroisoxazoles in Asymmetric Catalysis

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. Methodologies have been developed for producing enantiomerically pure 4,5-dihydroisoxazole derivatives. nih.gov For example, enantiopure N-tosyl-2,3-aziridine alcohols can be converted into 4-hydroxy-4,5-dihydroisoxazoles through a tandem oxidation and cyclization process. nih.gov Chiral 4,5-dihydroisoxazoles can serve as ligands in asymmetric catalysis, where the stereochemically defined heterocyclic backbone can influence the stereochemical outcome of a metal-catalyzed reaction. The substituents on the ring can be fine-tuned to optimize enantioselectivity.

Tandem Reactions Involving Dihydroisoxazole Intermediates (e.g., Cycloaddition/Electrophilic Cyclization)

The synthesis of the 4,5-dihydroisoxazole ring itself is often the result of a tandem reaction. The most common method involves the in situ generation of a nitrile oxide from an oxime or hydroximoyl chloride, which then immediately undergoes a 1,3-dipolar cycloaddition with an alkene. researchgate.netnuph.edu.ua

Further tandem reactions can be designed where a newly formed dihydroisoxazole intermediate undergoes a subsequent, planned reaction. For instance, a cycloaddition could be followed by an intramolecular electrophilic cyclization, where a functional group on one of the substituents reacts with another part of the molecule, rapidly building molecular complexity from simple starting materials.

Structural Modifications for Novel Molecular Architectures

The inherent reactivity of the 4,5-dihydroisoxazole ring allows for its use in creating novel and complex molecular architectures. By carefully choosing the substituents on the ring and the reaction conditions for ring-opening or modification, chemists can design pathways to unique molecular scaffolds. nih.govnih.gov For example, spirocyclic systems can be created where the C5 position of the dihydroisoxazole ring is part of another ring system. researchgate.net These structural modifications are key to developing new compounds with potentially interesting biological or material properties.

Advanced Topics and Future Directions in 4,5 Dihydroisoxazole Research

Development of Novel Catalytic Systems for Dihydroisoxazole (B8533529) Synthesis

The synthesis of the 4,5-dihydroisoxazole core, also known as a 2-isoxazoline, is predominantly achieved through the [3+2] cycloaddition of a nitrile oxide with an alkene. researchgate.netchem-station.com For 3,4,5-Triphenyl-4,5-dihydroisoxazole, this key transformation involves the reaction between benzonitrile (B105546) oxide, generated in situ from a benzaldoxime (B1666162) precursor, and 1,2-diphenylethene (stilbene). While this reaction can proceed thermally, modern synthetic chemistry seeks catalytic systems to improve efficiency, control selectivity, and operate under milder conditions.

Future research is directed towards catalysts that can facilitate the generation of nitrile oxides from aldoximes under neutral or mild basic conditions, avoiding harsh reagents. For instance, catalytic systems involving mild oxidizing agents could offer a more controlled release of the nitrile oxide dipole for the cycloaddition step. researchgate.net Another significant challenge is controlling the stereochemistry of the resulting dihydroisoxazole ring. The reaction with stilbene (B7821643) can produce both cis and trans diastereomers of this compound. The development of chiral Lewis acid or organocatalytic systems that can coordinate to either the nitrile oxide or the alkene could provide a pathway to diastereoselective synthesis, yielding one isomer preferentially.

Furthermore, heterogeneous catalysts are being explored for their ease of separation and reusability, aligning with the principles of green chemistry. mdpi.com While many reported systems focus on different substitution patterns, the principles can be extended to the synthesis of the target triphenyl compound. mdpi.com

| Catalyst Type | Reaction | Potential Advantage for Triphenyl-dihydroisoxazole Synthesis | Reference |

|---|---|---|---|

| Base-promoted | In situ generation of nitrile oxide from hydroximoyl halides | Well-established, versatile for various substrates. | nuph.edu.ua |

| Mild Oxidizing Agents (e.g., Chloramine-T) | Dehydrogenation of aldoximes to nitrile oxides | Avoids halogenated intermediates. | researchgate.net |

| Lewis Acids / Organocatalysts | Coordination to reactants to control stereoselectivity | Potential for achieving high diastereoselectivity (cis/trans control). | chem-station.com |

| Acid Catalysts (e.g., p-TsOH) | 1,3-dipolar cycloaddition of α-nitroketones | Alternative pathway, though less direct for the target compound. | mdpi.com |

Exploration of Complex 4,5-Dihydroisoxazole Frameworks (e.g., Spiro, Fused Systems)

Integrating the this compound core into more complex molecular architectures like spirocyclic and fused systems represents a significant frontier in molecular design. Such frameworks can impose rigid conformational constraints and introduce novel three-dimensional structures, which are of high interest in materials science and medicinal chemistry.

Spiro Systems: Spiro-heterocycles, where two rings share a single atom, are prevalent in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of a spiro system incorporating the target dihydroisoxazole could be envisioned through a [3+2] cycloaddition reaction where the alkene is an exocyclic double bond on a pre-existing ring. For example, the reaction of benzonitrile oxide with a 2-benzylidene-1-indanone would yield a spiro[indanone-dihydroisoxazole] framework possessing the requisite 3,4,5-triphenyl substitution pattern. The development of methods for such constructions is an active area of research. mdpi.com

Fused Systems: Fused dihydroisoxazoles are typically synthesized via intramolecular nitrile oxide cycloaddition (INOC) reactions. mdpi.comnih.gov To construct a fused system containing the this compound moiety, a precursor molecule bearing both the nitrile oxide source (e.g., an aldoxime) and the alkene (a stilbene unit) connected by a suitable linker would be required. Upon triggering the cycloaddition, a new ring would form, fusing to the dihydroisoxazole core. The length and nature of the tether would dictate the size and properties of the resulting fused ring system.

Advanced Computational Modeling for Predictable Dihydroisoxazole Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.comsemanticscholar.org For the synthesis of this compound via 1,3-dipolar cycloaddition, DFT calculations can provide profound insights into reactivity and selectivity. researchgate.netpku.edu.cnbeilstein-journals.org

Key areas where computational modeling can be applied include:

Mechanism and Regioselectivity: DFT studies can clarify whether the cycloaddition follows a concerted or a stepwise pathway and can explain the observed regioselectivity by comparing the activation energies of different possible transition states. mdpi.com

Stereoselectivity: The formation of cis and trans isomers of this compound is a critical aspect of its synthesis. By modeling the transition states leading to each diastereomer, the kinetic product can be predicted. These calculations can rationalize why one isomer might be favored over the other and can guide the design of catalysts to enhance this selectivity.

Frontier Molecular Orbital (FMO) Analysis: FMO theory can be used to understand the reactivity between the nitrile oxide (the 1,3-dipole) and the alkene (the dipolarophile). Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) of the stilbene and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzonitrile oxide can predict the feasibility and rate of the reaction.

| Computational Method | Parameter Calculated | Insight Provided for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | Prediction of kinetic vs. thermodynamic products; prediction of cis/trans isomer ratios. | mdpi.combeilstein-journals.org |

| DFT / FMO Analysis | HOMO-LUMO Energy Gaps | Rationalization of reaction rate and feasibility. | pku.edu.cn |

| Solvent Modeling (e.g., PCM) | Reaction Energetics in Solution | More accurate prediction of reaction outcomes under experimental conditions. | mdpi.com |

Integration of 4,5-Dihydroisoxazole Chemistry into Multi-Component and Flow Synthesis Approaches

Modern synthetic strategies increasingly focus on efficiency, safety, and scalability, with multi-component reactions (MCRs) and continuous flow synthesis emerging as powerful technologies. chemanager-online.com

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.govscielo.br This approach offers high atom economy and procedural simplicity. researchgate.net For dihydroisoxazoles, an MCR could be designed to generate the nitrile oxide and have it react in situ with the alkene in a one-pot process. A potential MCR for the target compound could involve the condensation of a benzaldehyde (B42025) derivative, hydroxylamine (B1172632), and a precursor to the stilbene moiety under conditions that promote the entire reaction sequence without isolating intermediates.

Flow Synthesis: Continuous flow chemistry involves performing reactions by continuously pumping reagents through tubes or microreactors. jst.org.in This technology offers superior control over reaction parameters like temperature and residence time, and significantly enhances safety, especially when dealing with unstable or hazardous intermediates like nitrile oxides. mtak.hu The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a "telescoped" multi-step flow process, where sequential reactions occur in connected reactors without intermediate purification. researchgate.net A similar strategy for this compound would involve:

An initial flow reactor for the formation of benzaldoxime.

A second reactor for its conversion to a hydroximoyl chloride.

A final reactor where the hydroximoyl chloride is mixed with a base and stilbene at a controlled temperature to execute the cycloaddition. This approach would allow for safe, scalable, and highly efficient production of the target compound.

Investigation of Solid-State Phenomena and Photophysical Properties related to 4,5-Dihydroisoxazole Molecular Design

The presence of three phenyl rings on the 4,5-dihydroisoxazole core suggests that this compound could possess interesting solid-state and photophysical properties. The extensive π-system provided by the aryl substituents is a common feature in fluorescent molecules and materials with unique crystal packing behaviors. researchgate.netrsc.org

Photophysical Properties: Triaryl-substituted heterocyclic compounds often exhibit fluorescence. researchgate.net Future investigations would involve studying the absorption and emission properties of this compound using UV-Vis and fluorescence spectroscopy. The quantum yield and fluorescence lifetime would be key parameters to quantify its emissive behavior. Furthermore, the introduction of electron-donating or electron-withdrawing substituents onto the phenyl rings could be used to tune the emission wavelength and intensity, creating a palette of new fluorophores. Solvatochromism, where the emission color changes with solvent polarity, is another potential property worth investigating. rsc.org

Solid-State Phenomena: The three-dimensional structure and intermolecular interactions in the solid state are critical for material properties. Single-crystal X-ray diffraction would be essential to determine the precise molecular conformation and crystal packing of this compound. This analysis would reveal intermolecular forces such as π-π stacking and C-H···π interactions between the phenyl rings of adjacent molecules. nih.govrsc.orgnih.gov Understanding these interactions is the first step toward crystal engineering, where the solid-state architecture can be rationally designed to achieve desired bulk properties, such as specific optical or electronic characteristics.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,4,5-Triphenyl-4,5-dihydroisoxazole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example, iodine-catalyzed reactions using oximes and alkenes in methanol/HFIP/water mixtures yield 4,5-dihydroisoxazoles (17–99% yields) . Optimization strategies include adjusting solvent ratios (e.g., 10:10:1 MeOH/HFIP/H₂O), controlling reaction time (e.g., 24 hours for iodine catalysis), and using secondary amines like pyrrolidine to enhance regioselectivity . One-pot methods can bypass intermediate purification, improving efficiency (e.g., 75.2% overall yield via optimized 1,3-dipolar cycloaddition) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : ¹H NMR is essential for identifying dihydroisoxazole protons. The H₄ protons appear as two doublets near 3.1 and 3.4 ppm (J = 17–20 Hz), characteristic of the dihydroisoxazole ring . ¹³C NMR confirms the oxazole carbons (e.g., C-3 at ~160 ppm for the N-O moiety). FTIR can validate the N-O bond (stretching at 950–980 cm⁻¹) . Mass spectrometry provides molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁NO at m/z 222) .

Q. What in vitro and in vivo models are suitable for initial screening of anti-inflammatory activity in dihydroisoxazole derivatives?

- Methodological Answer : In vitro models include macrophage cytotoxicity assays (e.g., MTT and LDH tests) to assess biocompatibility . In vivo, carrageenan-induced paw edema in rodents is widely used. For example, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) showed dose-dependent anti-inflammatory effects in murine models, with protocols adhering to ethical guidelines (e.g., UFRJ Animal Use Committee approval DFBCICB028) .

Advanced Research Questions

Q. How do electron-donating substituents influence the dehydration stability of 4,5-dihydroisoxazoles compared to other heterocycles?

- Methodological Answer : The stability of the dihydroisoxazole ring under dehydration conditions depends on the electron-donating capacity of adjacent heteroatoms. For instance, 4,5-dihydropyrazoles dehydrate more readily than dihydroisoxazoles due to stronger electron donation from N-1 (pyrazole) versus O-1 (isoxazole). This is supported by kinetic studies showing slower aromatization of dihydroisoxazoles in H₂SO₄ (~2 hours vs. minutes for pyrazoles) . Substituents like methoxy groups at para positions enhance ring stability by resonance effects .

Q. What computational approaches predict the electronic properties and bioactivity of dihydroisoxazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates partial density of states (PDOS) and reduced density gradient (RDG) to map weak interactions (e.g., van der Waals forces) . Molecular docking against targets like HIV-1 protease (PDB:1HSG) reveals binding modes; for example, a dihydroisoxazole derivative showed binding energy of -6.11 kcal/mol, indicating competitive inhibition . PASS analysis predicts carcinogenicity (Pa = 0.273) to guide toxicity screening .

Q. How can structural modifications of the dihydroisoxazole core enhance binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Bioisosteric replacement strategies, such as substituting the 4,5-dihydroisoxazole nucleus with 1,4-disubstituted 1,2,3-triazoles, improve α7-nAChR affinity. For example, triazole analogues of CAP55 showed 3-fold higher binding (Ki = 0.8 µM vs. 2.5 µM for parent compound) due to enhanced π-π stacking with receptor residues . Structure-activity relationship (SAR) studies highlight the importance of aryl substituents at C-3 and C-5 for selectivity .

Q. What mechanistic insights explain regioselectivity challenges in cycloaddition reactions of dihydroisoxazoles?

- Methodological Answer : Regioselectivity in nitrile oxide-alkene cycloadditions is influenced by steric and electronic factors. For example, bulky substituents on the nitrile oxide (e.g., 3,5-dichlorophenyl) favor 5-substituted dihydroisoxazoles. Computational modeling of transition states (e.g., using Gaussian09) reveals that electron-withdrawing groups stabilize the dipole, directing attack to the less hindered alkene position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.